molecular formula C18H19NO B5466867 N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B5466867
M. Wt: 265.3 g/mol
InChI Key: DXTABBBRFJTLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indene ring system and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Indene Ring System: The indene ring can be synthesized through a cyclization reaction of a suitable precursor.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene ring or the methyl group.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Possible applications in the development of organic materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.

    N-(2,3-dihydro-1H-inden-5-yl)-2-(4-methylphenyl)acetamide: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-5-2-3-6-15(13)12-18(20)19-17-10-9-14-7-4-8-16(14)11-17/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTABBBRFJTLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.